molecular formula C4H8Br2 B041627 1,4-Dibromobutane CAS No. 110-52-1

1,4-Dibromobutane

Cat. No.: B041627
CAS No.: 110-52-1
M. Wt: 215.91 g/mol
InChI Key: ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Description

1,4-Dibromobutane: is an organic compound with the molecular formula C₄H₈Br₂ . It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound consists of a butane backbone with bromine atoms attached to the first and fourth carbon atoms, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromobutane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Cyclization Reactions: It can be used to form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or acetone at elevated temperatures.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide.

    Cyclization Reactions: These reactions may require specific catalysts or conditions depending on the desired cyclic product.

Major Products:

    N-Bromobutylcarbazole: Formed from the reaction with carbazole.

    Alkenes: Formed through elimination reactions.

    Cyclic Compounds: Formed through intramolecular cyclization reactions.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Intermediate for Pharmaceuticals : 1,4-Dibromobutane serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of Bifemelane, an antidepressant, and other active pharmaceutical ingredients (APIs) such as 4-Phenoxybutanoic acid and 1-(4-Methoxybutyl)hydrazine .
    • Synthetic Reagent : It acts as a reagent in alkylation reactions and the preparation of Grignard compounds, which are crucial for forming carbon-carbon bonds in organic synthesis .
  • Polymer Chemistry
    • Crosslinking Agent : In polymer chemistry, this compound is utilized as a crosslinker for creating hybrid nanotubes and other polymeric materials. It facilitates the formation of long-range 3D molecular ordering in polymer chains, enhancing their mechanical properties .
  • Metabolism Studies
    • Investigating Halogenated Compounds : The compound is employed to study the metabolism of halogenated hydrocarbons like 1,3-dichloropropane and 2,2-dichloropropane. Research has shown that it can produce stable sulfur-containing metabolites in biological systems, providing insights into metabolic pathways .
  • Coordination Chemistry
    • Reagent for Complex Synthesis : It is used to synthesize diazadioxa oxovanadium(IV) macrocyclic complexes. These complexes have potential applications in catalysis and materials science due to their unique electronic properties .

Case Study 1: Synthesis of Antidepressants

In a study focused on synthesizing Bifemelane, researchers utilized this compound as an intermediate. The compound was reacted with other organic reagents to yield the final product with high purity and yield. This highlights its significance in pharmaceutical chemistry .

Case Study 2: Polymer Crosslinking

A research project investigated the use of this compound as a crosslinker for creating polymeric nanocomposites. The resulting materials exhibited improved thermal stability and mechanical strength due to the effective crosslinking facilitated by this dibromide compound .

Mechanism of Action

The mechanism of action of 1,4-dibromobutane primarily involves its reactivity as a dibromoalkane. The bromine atoms are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used. For example, in the formation of N-bromobutylcarbazole, the bromine atoms are replaced by the nucleophilic nitrogen atom of carbazole .

Comparison with Similar Compounds

  • 1,3-Dibromopropane
  • 1,5-Dibromopentane
  • 1,6-Dibromohexane
  • 1,8-Dibromooctane

Comparison: 1,4-Dibromobutane is unique due to its specific chain length and the positioning of bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to shorter or longer dibromoalkanes, this compound offers a balance between flexibility and reactivity, making it suitable for a wide range of synthetic applications. Its ability to form cyclic compounds through intramolecular reactions is a notable feature that distinguishes it from other dibromoalkanes .

Biological Activity

1,4-Dibromobutane (DBB) is a halogenated organic compound with the molecular formula C4H8Br2. It has garnered attention in various fields of research due to its biological activity, including potential applications in medicinal chemistry and environmental science. This article explores the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory effects, along with relevant case studies and research findings.

This compound is a colorless liquid at room temperature and is used primarily as an intermediate in organic synthesis. Its structure features two bromine atoms attached to a four-carbon alkane chain, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study involving the synthesis of surfactants from this compound showed that these compounds possess significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to the compound's ability to disrupt microbial membranes, leading to cell lysis .

Compound Microbial Strains Tested Activity
This compoundE. coli, S. aureusModerate to high
Gemini surfactantVariousStrong antimicrobial

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against different cancer cell lines. One such study indicated that DBB can induce apoptosis in HepG2 liver cancer cells. The compound was observed to cause a significant increase in apoptotic cell populations at higher concentrations (20 μM), suggesting a dose-dependent effect on cell viability .

Case Study: HepG2 Cell Line

  • Objective : To evaluate the cytotoxic effects of this compound on HepG2 cells.
  • Methodology : Cells were treated with varying concentrations of DBB for 48 hours.
  • Results :
    • Control group showed less than 5% apoptosis.
    • At 20 μM concentration of DBB, approximately 47% of cells were apoptotic.

This indicates that DBB could be a potential candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that halogenated compounds can modulate inflammatory pathways. In a study examining various dibromoalkanes, it was found that compounds similar to DBB exhibited significant inhibitory effects on pro-inflammatory cytokine production in activated macrophages .

Compound Cytokine Inhibition (%) Concentration (µM)
This compoundIL-1β production reduced by 40%100

Metabolism and Environmental Impact

The metabolism of this compound has been studied to understand its environmental fate and potential toxicity. It has been utilized as a reagent in various synthetic processes and can undergo biotransformation in microbial systems. This aspect is crucial for assessing the ecological risks associated with its use in industrial applications .

Q & A

Q. What are the standard laboratory synthesis methods for 1,4-dibromobutane, and how can reaction conditions be optimized for yield?

Basic Research Focus
this compound is typically synthesized via two routes:

  • From 1,4-butanediol : Reacting with hydrobromic acid (HBr, 48-50%) and sulfuric acid under reflux (3–6 hours), followed by steam distillation and drying .
  • From tetrahydrofuran (THF) : THF reacts with HBr and sulfuric acid (3 hours reflux), yielding 83% after steam distillation and purification .

Optimization Tips :

  • Use concentrated HBr (≥50%) to maximize bromide availability.
  • Control reaction temperature (100–120°C) to avoid side reactions.
  • Employ inert solvents (e.g., dichloromethane) to stabilize intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound purity and structural integrity?

Basic Research Focus
Key methods include:

  • NMR : <sup>1</sup>H NMR (δ 3.4 ppm for Br-CH2, δ 1.8–1.9 ppm for central CH2 groups) and <sup>13</sup>C NMR (δ 33–35 ppm for Br-C) .
  • GC-MS : Retention time ~8–10 minutes (non-polar column) with molecular ion peak at m/z 215.9 (M<sup>+</sup>) .
  • Refractometry : Verify refractive index (n<sup>20</sup>/D ≈ 1.519) .

Purity Assessment :

  • Measure density (1.808 g/mL at 25°C) and compare to literature values .
  • Test for non-volatile residues (<50 ppm) via gravimetry .

Q. How does this compound facilitate the formation of long-range 3D molecular arrangements in polymer complexes, and what experimental parameters are critical?

Advanced Research Focus
this compound acts as a cross-linker in polymers like poly(2-vinylpyridine), enabling 3D networks through nucleophilic substitution.

Critical Parameters :

  • Molar Ratio : A 1:2 monomer-to-crosslinker ratio ensures optimal branching .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Reaction Time : 24–48 hours at 60–80°C for complete substitution .

Characterization :

  • SAXS/WAXS for structural analysis.
  • TGA to assess thermal stability post-crosslinking .

Q. What strategies are effective in resolving discrepancies in reported physical properties (e.g., boiling point, density) of this compound across literature sources?

Advanced Research Focus
Discrepancies arise from measurement conditions (pressure, purity):

  • Boiling Point : Reported as 63–65°C at 6 mmHg vs. 197°C at 760 mmHg . Use the Clausius-Clapeyron equation to reconcile pressure-dependent values .
  • Density : Variations (1.789–1.808 g/mL) correlate with temperature (20–25°C). Calibrate instruments and report temperature explicitly .

Validation :

  • Cross-reference with NIST data (InChIKey: ULTHEAFYOOPTTB) .

Q. What are the mechanistic considerations for using this compound in synthesizing vanadium(IV) cage complexes, and how do stoichiometric ratios influence product formation?

Advanced Research Focus
In vanadium(IV) cage synthesis, this compound bridges metal centers via alkylation.

Mechanism :

  • Vanadium precursors (e.g., VCl4) react with the dibromide in THF, forming V-Br bonds .
  • Stoichiometry : A 1:3 V:dibromobutane ratio maximizes cage formation .

Optimization :

  • Monitor reaction progress via UV-Vis (λmax ≈ 450 nm for V(IV) complexes) .

Q. What safety protocols are essential when handling this compound in laboratory settings, given its toxicological profile?

Basic Research Focus

  • PPE : Nitrile gloves, goggles, and fume hoods (vapor inhalation LD50 = 300 mg/kg in mice) .
  • Storage : Keep at 4°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can this compound be utilized as a cross-linking agent in the development of zwitterionic liposomes for gene delivery, and what characterization methods validate its incorporation?

Advanced Research Focus
In liposome synthesis, the dibromobutane links zwitterionic lipids, enhancing stability.

Procedure :

  • React with phosphatidylcholine derivatives (1:1 molar ratio) in chloroform .
  • Dialyze to remove unreacted dibromobutane .

Validation :

  • Dynamic light scattering (DLS) for size (100–200 nm).
  • Zeta potential (±5 mV confirms zwitterionic nature) .

Q. What are the challenges in quantifying sulfur-containing metabolites derived from this compound in toxicological studies, and what analytical approaches improve accuracy?

Advanced Research Focus
Metabolites like thiol-adducts require specialized detection:

  • LC-MS/MS : Use ESI-negative mode for sulfhydryl compounds (LOD ≈ 0.1 ng/mL) .
  • Derivatization : Add iodoacetamide to stabilize thiols pre-analysis .

Challenges :

  • Matrix effects in biological samples (e.g., rat plasma). Mitigate with isotopically labeled internal standards .

Properties

IUPAC Name

1,4-dibromobutane
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InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID5044364
Record name 1,4-Dibromobutane
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Molecular Weight

215.91 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dibromobutane
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CAS No.

110-52-1
Record name 1,4-Dibromobutane
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Record name Butane, 1,4-dibromo-
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Retrosynthesis Analysis

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